3-Hepten-2-one

Catalog No.
S628312
CAS No.
1119-44-4
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hepten-2-one

CAS Number

1119-44-4

Product Name

3-Hepten-2-one

IUPAC Name

(E)-hept-3-en-2-one

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

JHHZQADGLDKIPM-AATRIKPKSA-N

SMILES

CCCC=CC(=O)C

Solubility

slightly soluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

3-hepten-2-one, 3-hepten-2-one, trans-isomer, trans-3-hepten-2-one

Canonical SMILES

CCCC=CC(=O)C

Isomeric SMILES

CCC/C=C/C(=O)C

Food Science and Flavor Research:

  • Flavoring agent: 3-Hepten-2-one is primarily used in the food industry as a flavoring agent. It contributes a rich, buttery, and slightly green aroma to various dairy products, including cheeses, creams, and custards []. Additionally, it enhances the flavor profile of fatty nuts like cashews and Brazil nuts [].
  • Research tool in flavor chemistry: Researchers use 3-Hepten-2-one as a reference compound in studies aiming to understand and characterize the volatile aroma compounds present in various food products []. This understanding helps food scientists develop and improve flavor profiles in processed foods.

Organic Chemistry:

  • Synthesis of other compounds: 3-Hepten-2-one serves as a precursor for the synthesis of other organic compounds, including Heptan-2-one, which finds applications in various industrial processes [].

3-Hepten-2-one is an organic compound with the molecular formula C7H12OC_7H_{12}O and a molecular weight of approximately 112.17 g/mol. It is classified as a ketone, specifically an unsaturated ketone, due to the presence of a double bond between the second and third carbon atoms in its chain. This compound is known for its distinctive odor, which is often described as fruity or floral, making it of interest in the flavor and fragrance industries. The compound exists in two geometric isomers: (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the (E) configuration being more commonly referenced in literature .

Typical of unsaturated ketones. Key reactions include:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 3-hepten-2-one into heptan-2-one.
  • Nucleophilic Addition: It can react with nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of alcohols after hydrolysis.
  • Oxidation: Under oxidative conditions, 3-hepten-2-one can be converted to carboxylic acids or other oxidized products.

These reactions highlight its reactivity due to the unsaturation and the carbonyl group present in the molecule .

Several synthetic routes exist for producing 3-hepten-2-one. Notable methods include:

  • Aldol Condensation: This method involves the condensation of butyraldehyde with acetone in the presence of a base such as sodium hydroxide.
  • Hydrocarbon Rearrangement: Starting from simpler hydrocarbons, rearrangements can yield 3-hepten-2-one through controlled conditions.
  • Catalytic Reactions: Utilizing catalysts to facilitate reactions between alkenes and carbonyl compounds can also produce this ketone.

One specific synthesis method involves adding butyraldehyde gradually to a solution containing sodium hydroxide and acetone, followed by extraction and purification processes .

3-Hepten-2-one finds applications across various industries:

  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food products and beverages.
  • Fragrance Industry: Used in perfumes and scented products due to its floral notes.
  • Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds in laboratory settings.

These applications leverage both its sensory properties and its chemical reactivity .

Interaction studies involving 3-hepten-2-one primarily focus on its sensory properties and biological interactions. Its potential antimicrobial activity suggests interactions at the cellular level, though comprehensive studies are needed to elucidate mechanisms of action fully. Additionally, research into how it interacts with other compounds in formulations (e.g., food or cosmetic products) is ongoing to ensure stability and efficacy .

3-Hepten-2-one shares structural characteristics with several other compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-HeptanoneC7H14OSaturated ketone; lacks double bond
4-HeptanoneC7H14OKetone located at the fourth carbon; different reactivity
3-OctanoneC8H16OLonger carbon chain; different physical properties
4-Methyl-3-pentanoneC6H12OMethyl group substitution affecting boiling point

Uniqueness of 3-Hepten-2-one:
The presence of a double bond distinguishes 3-hepten-2-one from its saturated counterparts, influencing both its reactivity and sensory attributes. This unsaturation allows for unique reactions not possible with fully saturated ketones, making it particularly valuable in synthetic organic chemistry .

Physical Description

Colourless oily liquid; powerfull grassy-green pungent odou

XLogP3

1.7

Density

0.841-0.847

UNII

TK02T5FJDO

GHS Hazard Statements

Aggregated GHS information provided by 1443 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

5609-09-6
1119-44-4

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

3-Hepten-2-one: ACTIVE

Dates

Modify: 2023-08-15

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